REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][OH:5].[CH2:6]=[O:7]>C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][O:7][CH2:4][CH2:3][O:2][CH3:1]
|
Name
|
|
Quantity
|
1045 g
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
194 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
16 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then removed by distillation
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture is distilled under reduced pressure (c. 20 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCOCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 758 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |